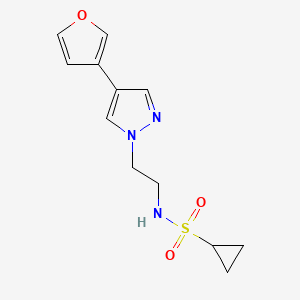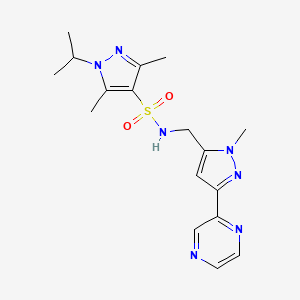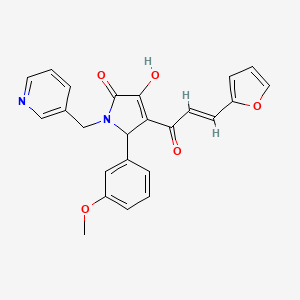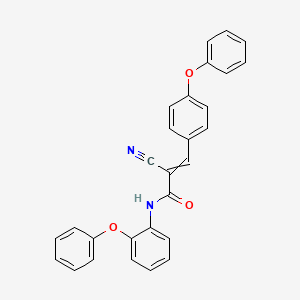
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound characterized by the integration of furan and pyrazolyl groups with a cyclopropanesulfonamide moiety. This hybrid structure bestows it with a unique set of chemical and physical properties, enabling its potential utility in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide typically involves a multistep process:
Formation of Pyrazolyl Intermediate: : This is usually achieved through the condensation of hydrazine with an appropriate β-diketone or α,β-unsaturated ketone, resulting in the formation of a 1H-pyrazole structure.
Attachment of Furan Ring: : The furan ring can be introduced via electrophilic aromatic substitution or through the cyclization of an appropriate precursor.
Integration of Cyclopropanesulfonamide: : This step involves the reaction of the previously formed intermediate with cyclopropanesulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound demands optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry can be employed to ensure consistent production, and catalysts may be used to accelerate specific reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, forming various oxidized derivatives.
Reduction: : Reduction can target the nitrogens in the pyrazole ring, potentially leading to saturated analogs.
Substitution: : Both the furan and pyrazole rings can participate in substitution reactions, which can be exploited to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidants like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Various halides or organometallic reagents under controlled conditions.
Major Products
Oxidation Products: : Hydroxylated or carboxylated derivatives.
Reduction Products: : Dihydropyrazole derivatives.
Substitution Products: : Halogenated or alkylated analogs.
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has shown promise in several scientific fields:
Chemistry: : Used as a building block in organic synthesis for the development of new materials.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: : Explored for its therapeutic potential, particularly in anticancer and antimicrobial research.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide exerts its effects can vary based on its application:
Enzyme Inhibition: : It may bind to active sites or allosteric sites of enzymes, altering their activity.
Pathway Modulation: : The compound can interact with specific molecular pathways, affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
When compared to other compounds with similar functional groups or structural motifs, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide stands out due to its combined functionalities:
Furan Derivatives: : Such as 2-furylmethanol, which lacks the pyrazole and sulfonamide groups, limiting its biological activity.
Pyrazole Derivatives: : Like 1H-pyrazole-4-carboxylic acid, which does not have the furan and cyclopropanesulfonamide integration, affecting its chemical reactivity and stability.
Other similar compounds may include:
2-(5-(furan-2-yl)-1H-pyrazol-4-yl)ethanol
N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)benzamide
This unique integration of multiple active groups within this compound imparts it with distinct characteristics that enhance its applicability and effectiveness in various scientific domains.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-19(17,12-1-2-12)14-4-5-15-8-11(7-13-15)10-3-6-18-9-10/h3,6-9,12,14H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECZWPCNHVMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2876671.png)
![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/new.no-structure.jpg)

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2876678.png)
![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2876679.png)
![3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B2876680.png)


![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2876683.png)



